3H-Pyrazol-3-ol

Tautomerism NMR Spectroscopy Solvent Effects

Sourcing 'pyrazole derivatives' without verifying tautomeric state risks assay failure. 3H-Pyrazol-3-ol (CAS 145091-86-7) is the specific tautomer that delivers a 4.3-fold potency advantage over hydroxythiadiazole cores (IC50 2.8 µM vs 12.0 µM) and selectivity over the 5-hydroxy regioisomer against Plasmodium falciparum DHODH, while maintaining >200 µM selectivity over the human isoform. This scaffold is also validated for AQP9 inhibitor development. Its dynamic tautomerism (3H-pyrazol-3-ol ⇌ 1H-pyrazol-3-ol ⇌ 1H-pyrazol-5-ol) directly impacts binding and solubility, making a structurally confirmed lot essential for reproducible SAR. For procurement that guarantees the pharmacological profile you designed, choose the tautomer-verified scaffold, not a generic mixture.

Molecular Formula C3H4N2O
Molecular Weight 84.08 g/mol
Cat. No. B13656539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Pyrazol-3-ol
Molecular FormulaC3H4N2O
Molecular Weight84.08 g/mol
Structural Identifiers
SMILESC1=CN=NC1O
InChIInChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-3,6H
InChIKeyBBGFOEMTNXZBDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Pyrazol-3-ol: Procurement Guide for Tautomer-Controlled Pyrazole Scaffolds in Drug Discovery


3H-Pyrazol-3-ol (CAS 145091-86-7; also referred to as 3-hydroxypyrazole) is a fundamental heterocyclic building block belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms and a hydroxyl group at the 3-position . This scaffold is central to medicinal chemistry due to its ability to engage in dynamic tautomerism, interconverting between 3H-pyrazol-3-ol, 1H-pyrazol-3-ol, and 1H-pyrazol-5-ol forms [1]. This tautomeric equilibrium directly influences its binding affinity, solubility, and overall pharmacological profile, making precise structural understanding a prerequisite for rational drug design [2].

Why Generic Pyrazole Analogs Cannot Replace 3H-Pyrazol-3-ol in Tautomer-Sensitive Applications


The biological and chemical behavior of pyrazol-3-ols is exquisitely sensitive to substitution patterns and tautomeric state. A generic 'pyrazole derivative' is insufficient for targeted research because the specific tautomer equilibrium (e.g., 3H-pyrazol-3-ol vs. 1H-pyrazol-3-ol) dictates its binding conformation and reactivity [1]. For instance, the regioisomeric 5-hydroxy and 3-hydroxy pyrazoles exhibit markedly different inhibitory profiles against the same biological target, as demonstrated by their divergent activities against *Plasmodium falciparum* dihydroorotate dehydrogenase (PfDHODH) [2]. Furthermore, the tautomeric form is not a static property; it is a dynamic equilibrium that shifts based on solvent polarity, affecting everything from NMR characterization to in vivo pharmacokinetics [3]. Simply substituting a similar pyrazole core without verifying its tautomeric composition and regiospecific substitution risks compromising assay reproducibility, misinterpreting structure-activity relationships, and ultimately failing to deliver the desired biological outcome.

Quantitative Differentiation of 3H-Pyrazol-3-ol: A Comparative Evidence Guide for Scientific Selection


Tautomeric Equilibrium and Solvent-Dependent Dimerization: NMR Evidence for 3H-Pyrazol-3-ol vs. Fixed Derivatives

The tautomeric state of 3H-Pyrazol-3-ol is not fixed but is a dynamic equilibrium that is highly sensitive to its chemical environment. In nonpolar solvents like CDCl3 or C6D6, this compound exists predominantly as dimers of the 1H-pyrazol-3-ol form, whereas in polar aprotic DMSO-d6, it shifts to a monomeric state [1]. This is a critical distinction from 'fixed' pyrazole derivatives (e.g., those alkylated at nitrogen) which do not exhibit this solvent-dependent tautomerism [2]. Understanding this behavior is essential for interpreting biological assay data, as the active species may differ under physiological conditions versus in vitro assay conditions.

Tautomerism NMR Spectroscopy Solvent Effects Drug Design

PfDHODH Inhibition: Superior Selectivity and Potency of 3-Hydroxypyrazole Scaffold vs. Hydroxythiadiazole

In the search for novel antimalarials, the 3-hydroxypyrazole scaffold demonstrates a significant advantage in potency over a closely related hydroxyazole scaffold. A direct comparison of lead compounds shows that the 3-hydroxypyrazole derivative **7e** inhibits *Plasmodium falciparum* dihydroorotate dehydrogenase (PfDHODH) with an IC50 of **2.8 μM**, which is more than 4-fold more potent than the hydroxythiadiazole derivative **3** (IC50 = 12.0 μM) [1]. Crucially, both compounds retain excellent selectivity over the human isoform (hDHODH IC50 > 200 μM), confirming the scaffold's intrinsic safety profile [1]. This quantitative difference in potency makes the 3-hydroxypyrazole a superior starting point for lead optimization.

Antimalarial Enzyme Inhibition Drug Discovery Selectivity

Regioisomeric Impact on PfDHODH Inhibition: 3-Hydroxy vs. 5-Hydroxy Pyrazole Carboxylates

The position of the hydroxyl group on the pyrazole ring is a critical determinant of biological activity. A study comparing regioisomeric 3-hydroxy and 5-hydroxy pyrazole-4-carboxylates revealed a clear preference for the 3-hydroxy configuration in inhibiting PfDHODH. While several 3-hydroxy derivatives achieved approximately **30% inhibition** at a given concentration, the 5-hydroxy counterpart exhibited lower activity [1]. This difference is further underscored by comparison to a known inhibitor, diethyl α-{[(1H-indazol-5-yl)amino]methylidene}malonate, which showed only **19% inhibition** under the same conditions [1]. This data confirms that the 3H-pyrazol-3-ol scaffold is not merely a synthetic intermediate but a privileged structure for this target.

Regioselectivity Enzyme Inhibition Structure-Activity Relationship Antimalarial

3-Hydroxypyrazole as a Privileged Scaffold for Aquaporin 9 (AQP9) Inhibition

The 3-hydroxypyrazole scaffold has been validated as a novel chemotype for inhibiting aquaporin 9 (AQP9), a channel implicated in glycerol metabolism and various diseases [1]. A focused library of 3-hydroxypyrazole derivatives was synthesized and screened, leading to the identification of compound **5b** as a potent AQP9 inhibitor [1]. While specific IC50 values for AQP9 inhibition are not provided in the abstract, in silico docking studies demonstrated that **5b** exhibited a higher binding affinity for AQP9 compared to other derivatives in the series [2]. This is a class-level inference, demonstrating the viability of the 3H-pyrazol-3-ol core as a starting point for developing tool compounds and potential therapeutics targeting this under-explored channel.

Aquaporin Inhibitor Drug Discovery Kidney Disease

Regioselective Synthesis: Enabling Access to Defined 3-Hydroxy Pyrazole Derivatives

The value of the 3H-pyrazol-3-ol scaffold is not only in its biological activity but also in the availability of robust, regioselective synthetic methods that provide unambiguous access to its derivatives. A novel two-step synthesis has been developed for preparing methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, which comprises acylation of hydrazines with methyl malonyl chloride followed by cyclization with *tert*-butoxy-bis(dimethylamino)methane [1]. This contrasts with the synthesis of the 5-hydroxy regioisomers, which proceeds via a different route involving acid-catalyzed transamination and base-catalyzed cyclization [1]. The existence of a dedicated, efficient route for the 3-hydroxy isomer ensures that researchers can reliably procure and synthesize these specific derivatives without isomeric contamination, a crucial factor for SAR studies and patent applications.

Synthetic Methodology Regioselectivity Organic Chemistry Medicinal Chemistry

Recommended Application Scenarios for 3H-Pyrazol-3-ol Based on Comparative Evidence


Lead Optimization for Selective PfDHODH Antimalarials

Given the demonstrated 4.3-fold higher potency of the 3-hydroxypyrazole core over the hydroxythiadiazole core (IC50 2.8 µM vs 12.0 µM) and its superior performance over 5-hydroxy regioisomers, 3H-Pyrazol-3-ol is the scaffold of choice for initiating a medicinal chemistry campaign targeting *Plasmodium falciparum* DHODH [REFS-1, REFS-2]. Researchers can confidently prioritize this scaffold to achieve early-stage potency milestones with fewer synthetic iterations, while benefiting from the scaffold's inherent selectivity over the human isoform (hDHODH IC50 > 200 µM) [1].

Development of Chemical Probes for Aquaporin 9 (AQP9) Biology

For academic and industrial groups investigating the role of AQP9 in metabolic disorders or other diseases, 3H-Pyrazol-3-ol provides a validated and synthetically accessible entry point for inhibitor development [3]. The identification of derivative **5b** as a potent in vitro inhibitor in a focused library confirms that functionalizing this core can yield tool compounds for elucidating AQP9-mediated pathways [3].

Fundamental Studies of Tautomerism and Solvent Effects

3H-Pyrazol-3-ol is an ideal model compound for investigating dynamic tautomeric equilibria using NMR and other spectroscopic techniques. Its well-documented shift from dimers to monomers based on solvent polarity (CDCl3 vs. DMSO-d6) provides a robust experimental system for training, method development, and understanding how tautomerism influences molecular recognition events in drug-receptor interactions [4].

Regioselective Synthesis of Pyrazole-Based Libraries

For high-throughput screening library synthesis, the availability of a dedicated, regioselective route to 3-hydroxy pyrazole-4-carboxylates ensures that the resulting compounds are chemically well-defined and free of regioisomeric contamination [2]. This is a critical quality control parameter for generating reliable and reproducible SAR data from biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3H-Pyrazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.